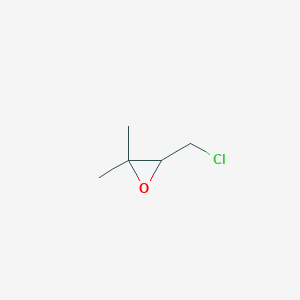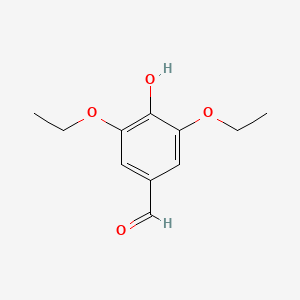
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
Vue d'ensemble
Description
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C22H20BrO2P. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mécanisme D'action
Target of Action
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a type of Wittig reagent . Wittig reagents are primarily used in organic chemistry for the synthesis of alkenes . They target carbonyl compounds such as aldehydes and ketones, which play a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its targets (carbonyl compounds) through a process known as the Wittig reaction . In this reaction, the phosphorus atom in the Wittig reagent forms a strong double bond with the carbon atom of the carbonyl compound, resulting in the formation of an alkene .
Biochemical Pathways
The Wittig reaction is a fundamental part of many biochemical pathways, particularly those involved in the synthesis of complex organic molecules . The formation of alkenes can lead to the production of various downstream products, including lipids, steroids, and other biologically active molecules .
Pharmacokinetics
Like other wittig reagents, it is likely to have a high reactivity and a relatively short half-life in biological systems . Its bioavailability would largely depend on the specific conditions of the reaction, including the presence of suitable carbonyl compounds .
Result of Action
The primary result of the action of this compound is the formation of alkenes . These alkenes can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water or other polar solvents can potentially interfere with the Wittig reaction . Additionally, the reaction is typically performed under basic conditions, and changes in pH can significantly affect its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of ethyl bromoacetate with triphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are frequently used solvents.
Catalysts: Palladium and copper catalysts are often employed in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted acetates, alkenes, and complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: The compound is used in the study of enzyme mechanisms and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(triphenylphosphoranylidene)acetate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl (triphenylphosphoranylidene)acetate: Another similar compound used in organic synthesis, particularly in Wittig reactions.
Uniqueness
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, offering more versatility compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZCMZIYGNZTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456794 | |
| Record name | Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
803-14-5 | |
| Record name | Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)



![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)







